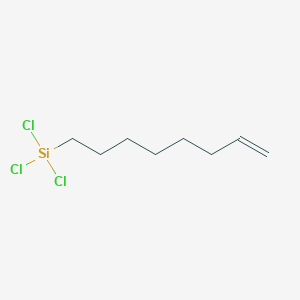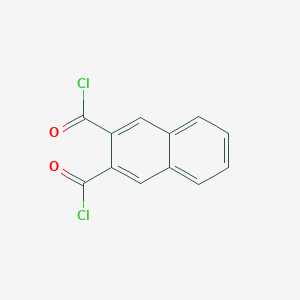
Naphthalene-2,3-dicarbonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-2,3-dicarbonyl Chloride (NDC) is a versatile organic compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in most organic solvents and has a molecular weight of 261.64 g/mol. NDC is widely used in the synthesis of various organic compounds and has numerous applications in scientific research.
Mécanisme D'action
Naphthalene-2,3-dicarbonyl Chloride acts as an acylating agent and is involved in the acylation of various organic compounds. It reacts with nucleophiles to form acylated products. The mechanism of action of Naphthalene-2,3-dicarbonyl Chloride involves the formation of an intermediate acyl chloride, which reacts with the nucleophile to form the acylated product.
Effets Biochimiques Et Physiologiques
Naphthalene-2,3-dicarbonyl Chloride has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit antitumor activity and has been investigated as a potential anticancer agent. Naphthalene-2,3-dicarbonyl Chloride has also been shown to exhibit antimicrobial activity and has been investigated as a potential antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
Naphthalene-2,3-dicarbonyl Chloride has numerous advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, Naphthalene-2,3-dicarbonyl Chloride is highly reactive and requires careful handling. It is also toxic and should be handled with appropriate safety precautions.
Orientations Futures
There are numerous future directions for research involving Naphthalene-2,3-dicarbonyl Chloride. One potential area of research is the development of new synthetic routes for Naphthalene-2,3-dicarbonyl Chloride. Another potential area of research is the investigation of the potential applications of Naphthalene-2,3-dicarbonyl Chloride in drug discovery. Additionally, the investigation of the mechanism of action of Naphthalene-2,3-dicarbonyl Chloride and its effects on various biological systems is an area of potential future research.
Conclusion
Naphthalene-2,3-dicarbonyl Chloride is a versatile organic compound that has numerous applications in scientific research. It is widely used in the synthesis of various organic compounds and has been investigated for its potential biological activity. Naphthalene-2,3-dicarbonyl Chloride has numerous advantages for use in lab experiments, but requires careful handling due to its reactivity and toxicity. There are numerous potential future directions for research involving Naphthalene-2,3-dicarbonyl Chloride, and further investigation of its properties and applications is warranted.
Méthodes De Synthèse
Naphthalene-2,3-dicarbonyl Chloride is synthesized by the reaction of naphthalene-2,3-dicarboxylic acid with thionyl chloride. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization to obtain pure Naphthalene-2,3-dicarbonyl Chloride.
Applications De Recherche Scientifique
Naphthalene-2,3-dicarbonyl Chloride has numerous applications in scientific research. It is widely used in the synthesis of various organic compounds such as dyes, pharmaceuticals, and agrochemicals. Naphthalene-2,3-dicarbonyl Chloride is also used as a reagent in the synthesis of other organic compounds such as benzimidazoles and quinazolines.
Propriétés
Numéro CAS |
149039-46-3 |
|---|---|
Nom du produit |
Naphthalene-2,3-dicarbonyl Chloride |
Formule moléculaire |
C12H6Cl2O2 |
Poids moléculaire |
253.08 g/mol |
Nom IUPAC |
naphthalene-2,3-dicarbonyl chloride |
InChI |
InChI=1S/C12H6Cl2O2/c13-11(15)9-5-7-3-1-2-4-8(7)6-10(9)12(14)16/h1-6H |
Clé InChI |
FRUFZAAMHBICBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)C(=O)Cl |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)C(=O)Cl |
Synonymes |
2,3-NAPHTHALENEDICARBONYL DICHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



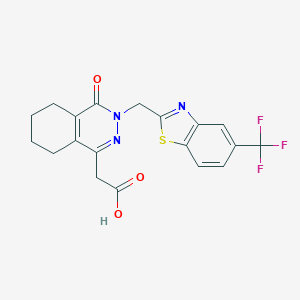
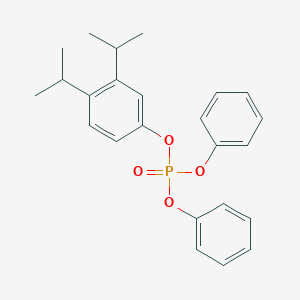
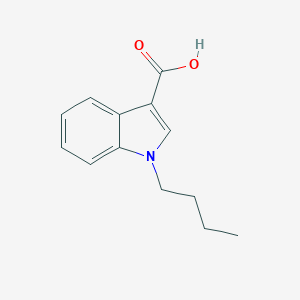
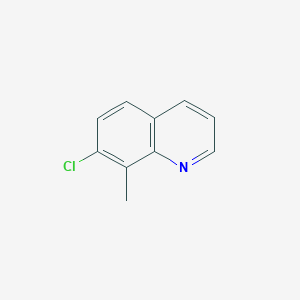
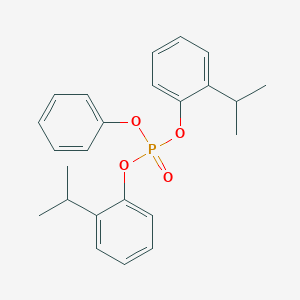
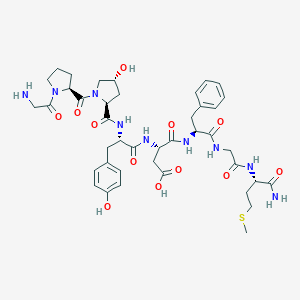
![ethyl 5-[(5-ethoxycarbonyl-2-hydroxy-6-morpholin-4-yl-4-oxo-1H-pyridin-3-yl)-thiophen-2-ylmethyl]-6-hydroxy-2-morpholin-4-yl-4-oxo-1H-pyridine-3-carboxylate](/img/structure/B132770.png)
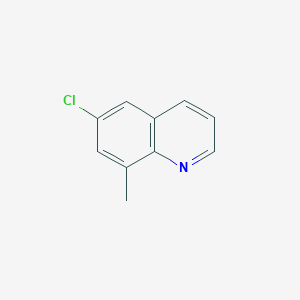
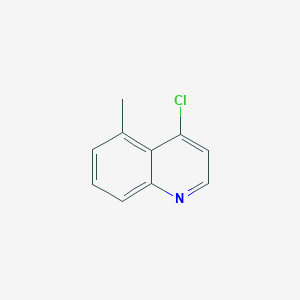
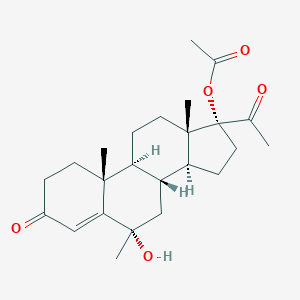
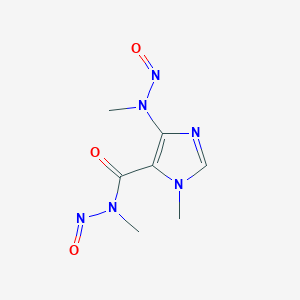
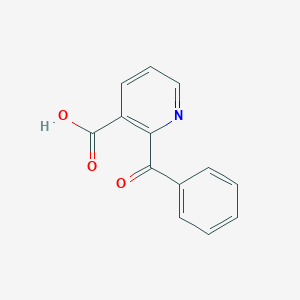
![(4S)-4-Amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B132805.png)
